2-(3,5-Difluorophenyl)ethanamine
Overview
Description
2-(3,5-Difluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N It is a derivative of phenylethylamine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3,5-Difluorophenyl)ethanamine involves the reduction of the corresponding nitro compound. The process typically starts with 3,5-difluoronitrobenzene, which undergoes a reduction reaction using a suitable reducing agent such as lithium aluminum hydride in an ether solvent. The reaction conditions usually involve refluxing the mixture to ensure complete reduction to the amine .
Another synthetic route involves the Suzuki-Miyaura coupling reaction. This method uses a boronic acid derivative of 3,5-difluorophenyl and an appropriate amine precursor. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its scalability and efficiency. The process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction is typically carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines with various functional groups.
Scientific Research Applications
2-(3,5-Difluorophenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)ethanamine largely depends on its application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore. The molecular targets and pathways involved vary based on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)ethanamine
- 2-(2,4-Difluorophenyl)ethanamine
- 2-(2,5-Difluorophenyl)ethanamine
Uniqueness
2-(3,5-Difluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atoms, which influences its electronic properties and reactivity. This positioning can lead to different biological activities and chemical behaviors compared to other difluorophenyl derivatives. The compound’s unique properties make it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAZHKOVLYSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394900 | |
Record name | 2-(3,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311346-60-8 | |
Record name | 3,5-Difluorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311346-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-difluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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